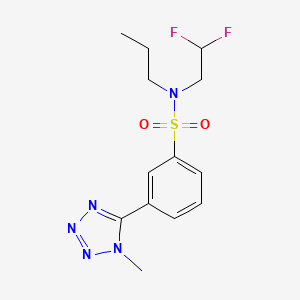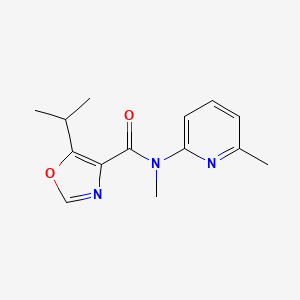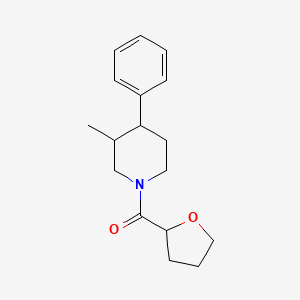
(3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone, also known as MPP+, is a synthetic compound that has been widely used in scientific research. It was first synthesized in the 1970s and has since been used as a tool to study the mechanisms of neurodegenerative diseases such as Parkinson's disease.
Wirkmechanismus
(3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ is taken up by dopaminergic neurons via the dopamine transporter. Once inside the cells, this compound+ is metabolized to this compound+ radical, which is highly reactive and can cause oxidative damage to the cells. This oxidative damage leads to the death of dopaminergic neurons, which is the hallmark of Parkinson's disease.
Biochemical and physiological effects:
This compound+ has been shown to cause a decrease in dopamine levels in the brain, which is consistent with the loss of dopaminergic neurons in Parkinson's disease. This compound+ also causes an increase in reactive oxygen species, which can lead to oxidative damage to cells. In addition, this compound+ has been shown to cause mitochondrial dysfunction, which is a common feature of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ in lab experiments is that it is a well-established tool for studying Parkinson's disease. This compound+ has been used in numerous studies and its effects on dopaminergic neurons are well-characterized. However, one limitation of using this compound+ is that it is a toxic compound and must be handled with care. In addition, this compound+ is not a perfect model of Parkinson's disease and may not fully capture all aspects of the disease.
Zukünftige Richtungen
There are several future directions for research on (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+. One direction is to develop new treatments for Parkinson's disease based on the mechanisms of this compound+ toxicity. Another direction is to use this compound+ as a tool to study other neurodegenerative diseases, such as Alzheimer's disease. Finally, researchers could study the effects of this compound+ on other cell types to gain insights into its broader biological effects.
Synthesemethoden
(3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ is synthesized by the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) with potassium permanganate in the presence of a catalytic amount of palladium on carbon. The reaction yields this compound+ as the major product. The synthesis of this compound+ is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
(3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ has been widely used as a tool to study the mechanisms of neurodegenerative diseases such as Parkinson's disease. This compound+ is toxic to dopaminergic neurons, which are the cells that are affected in Parkinson's disease. By studying the effects of this compound+ on dopaminergic neurons, researchers can gain insights into the mechanisms of Parkinson's disease and develop new treatments for the disease.
Eigenschaften
IUPAC Name |
(3-methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-13-12-18(17(19)16-8-5-11-20-16)10-9-15(13)14-6-3-2-4-7-14/h2-4,6-7,13,15-16H,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHKISOQHAOHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C2=CC=CC=C2)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

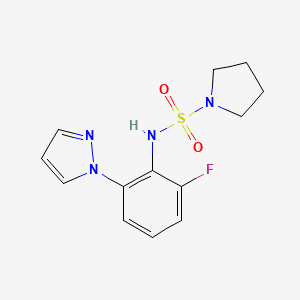
![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7592263.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(furan-3-yl)methanone](/img/structure/B7592268.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-pyrazin-2-ylmethanone](/img/structure/B7592272.png)
![Cyclopentyl-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592280.png)
![(5-Chloro-2-propan-2-ylpyrimidin-4-yl)-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592290.png)
![2-Azaspiro[4.5]decan-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7592304.png)
![5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one](/img/structure/B7592305.png)
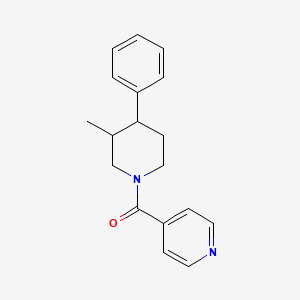
![N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide](/img/structure/B7592325.png)
![N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592327.png)
